molecular formula C23H24N2O6 B6058358 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane

1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane

Cat. No. B6058358
M. Wt: 424.4 g/mol
InChI Key: GLQPRMAKBOTSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane, also known as BDD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BDD is a diazepane derivative that contains two benzodioxinylcarbonyl groups, which are known for their biological activity.

Mechanism of Action

The mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been shown to inhibit the activity of certain enzymes, which may be responsible for its anti-cancer and anti-inflammatory properties. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has also been found to bind to DNA, which may be relevant to its anti-viral activity.
Biochemical and Physiological Effects:
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane can inhibit the growth of cancer cells and reduce inflammation. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has also been found to have anti-viral activity against several viruses, including HIV and herpes simplex virus. In vivo studies have shown that 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane can reduce tumor growth in mice and improve the survival rate of infected animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is its high yield and stability, which make it easy to synthesize and handle in the laboratory. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is also relatively inexpensive compared to other compounds with similar biological activity. However, one limitation of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is not fully understood, which can make it challenging to design experiments to investigate its biological activity.

Future Directions

There are several future directions for research on 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane. One area of interest is the development of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane-based materials for biomedical applications such as drug delivery and tissue engineering. Another area of interest is the investigation of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane as a potential therapeutic agent for viral infections such as HIV and herpes simplex virus. Additionally, further studies are needed to elucidate the mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane and to identify its molecular targets.

Synthesis Methods

The synthesis of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane involves the reaction of 1,4-diazepane with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is typically high, and the compound is stable under normal laboratory conditions.

Scientific Research Applications

1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In materials science, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. In catalysis, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been employed as a ligand for transition metal catalysts.

properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,4-diazepan-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c26-22(16-2-4-18-20(14-16)30-12-10-28-18)24-6-1-7-25(9-8-24)23(27)17-3-5-19-21(15-17)31-13-11-29-19/h2-5,14-15H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQPRMAKBOTSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepane-1,4-diylbis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone)

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